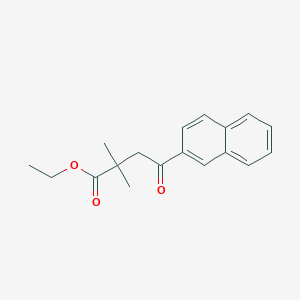

Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

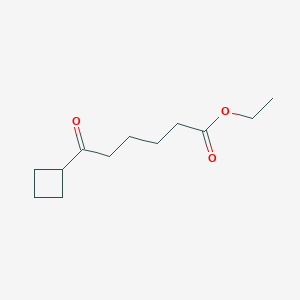

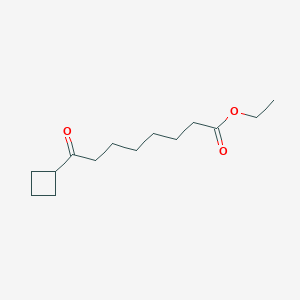

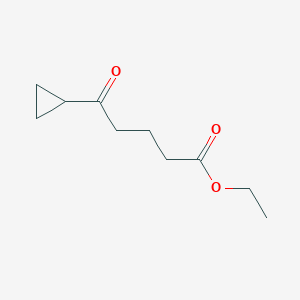

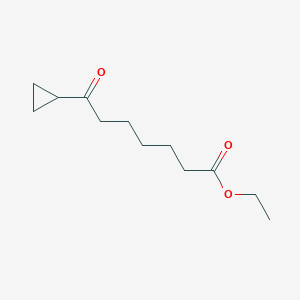

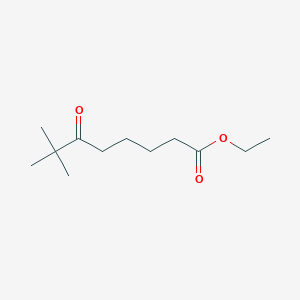

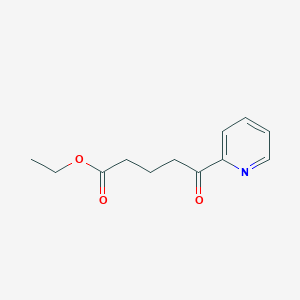

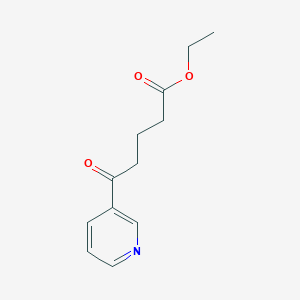

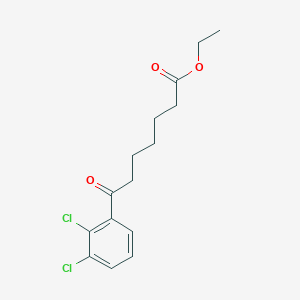

The compound “Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate” is an ester derived from a 2,3-dichlorophenyl group and a 7-oxoheptanoic acid group. The 2,3-dichlorophenyl group is a phenyl ring with two chlorine atoms attached at the 2nd and 3rd positions. The 7-oxoheptanoic acid is a seven-carbon chain with a ketone group at the 7th position and a carboxylic acid group at the end, which forms an ester with an ethyl group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with two chlorine atoms and a seven-carbon chain with a ketone group and an ester group . The exact three-dimensional structure would depend on the spatial arrangement of these groups and could potentially exist as different stereoisomers.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The ester group could undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups (like the ketone and ester groups) and the chlorine substituents on the phenyl ring could influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties :

- Ballini et al. (1991) demonstrated a method to synthesize ethyl 7-oxoheptanoate, showcasing its relevance in chemical synthesis (Ballini, Marcantoni, & Petrini, 1991).

- Takeda, Amano, and Tsuboi (1977) highlighted the use of ethyl 2-acetoxy-3-oxoheptanoate in producing key intermediates for other compounds (Takeda, Amano, & Tsuboi, 1977).

Intermediate in Pharmaceutical Synthesis :

- Xin-zhi Chen (2006) described the synthesis of Ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin, a pharmaceutical compound (Chen Xin-zhi, 2006).

- Kiely (1991) explored the preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a complex chemical process involving ethyl derivatives (Kiely, 1991).

Advanced Material Research :

- Vogt et al. (2013) studied two polymorphic forms of an ethyl compound related to ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate, showing its importance in the development of advanced materials (Vogt, Williams, Johnson, & Copley, 2013).

- Tokuda, Watanabe, and Itoh (1978) investigated photochemical reactions of similar ethyl compounds, indicating its potential in developing new photochemical processes (Tokuda, Watanabe, & Itoh, 1978).

Biological and Medicinal Chemistry :

- Nurieva et al. (2015) synthesized derivatives of ethyl 7-oxoheptanoate, exploring their antiproliferative activities, an essential aspect of medicinal chemistry (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).

Environmental Applications :

- Sun and Pignatello (1993) identified ethyl acetate extracts in the study of advanced oxidation processes for wastewater treatment, indicating its utility in environmental applications (Sun & Pignatello, 1993).

Photophysical Research :

- Sathyamoorthi et al. (1994) discussed the treatment of ethyl compounds in forming laser-active complexes, relevant in photophysical studies (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).

Material Science :

- Kim et al. (1999) prepared electrophilic trisubstituted ethylenes, including 2,3-dichlorophenyl derivatives, showcasing the role of such compounds in material science (Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, & Watson, 1999).

Analytical Chemistry :

- Li (2007) developed a gas chromatography method for analyzing ethyl 7-chloro-2-oxohepanoate, showing its relevance in analytical chemistry (Li, 2007).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is structurally similar to cariprazine , which is known to act as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors .

Biochemical Pathways

Based on its structural similarity to cariprazine, it may influence the dopaminergic and serotonergic systems .

Pharmacokinetics

Cariprazine is extensively metabolized by cyp3a4 and, to a lesser extent, by cyp2d6 to form two major metabolites, desmethyl cariprazine (dcar) and didesmethyl cariprazine (ddcar) . These metabolites are pharmacologically active and have in vitro receptor binding profiles similar to the parent drug .

Result of Action

Based on its structural similarity to cariprazine, it may have potential antipsychotic effects .

Propiedades

IUPAC Name |

ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEZVRYEAQLCQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645743 |

Source

|

| Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898777-91-8 |

Source

|

| Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.